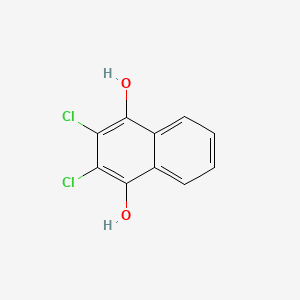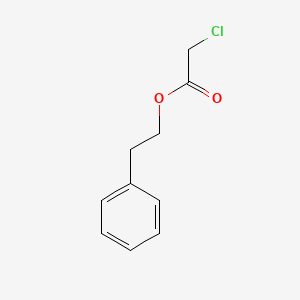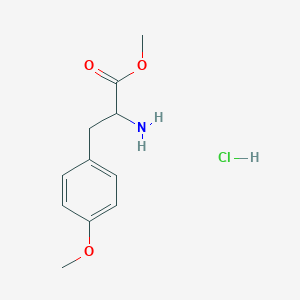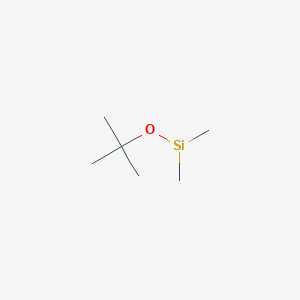
5,10-Dihydrosilanthrene
Übersicht
Wissenschaftliche Forschungsanwendungen
1. Preparation and Reactions in Organic Chemistry 5,10-Dihydrosilanthrene and its derivatives have been extensively studied in organic chemistry. For example, research on the preparation, reactions, and structure of compounds like 5,10-epoxy-5,10-dihydroarsanthrene has provided insights into their molecular behavior. These compounds exhibit interesting reactions with various agents, contributing to our understanding of complex organic compounds (Allen et al., 1970).
2. Electronic and Optical Applications Studies have explored the use of 5,10-Dihydrosilanthrene derivatives in electronic and optical devices. For instance, derivatives like 5,10-bis(10-bromoanthracene-9-yl)-5,10-dihydroboranthrene have been used in semiconductors, solar cells, and nonlinear optics due to their superior electro-optical properties (Irfan et al., 2019).
3. Molecular Structure Analysis Research has also focused on the detailed analysis of the molecular structure of 5,10-Dihydrosilanthrene derivatives. The crystal and molecular structures of such compounds have been elucidated using techniques like X-ray diffraction, contributing to the broader understanding of molecular geometry in chemistry (Singh et al., 1971).
4. Catalysis and Hydrogenation Processes These compounds have found applications in catalysis, particularly in the hydrogenation of coal tar. For example, research on the deep hydrogenation of coal tar over Ni/ZSM-5 catalysts, where 5,10-Dihydrosilanthrene derivatives played a crucial role, has shown potential for upgrading coal tar into cleaner fuels (Qi et al., 2014).
5. Aerospace Applications In aerospace applications, 5,10-Dihydrosilanthrene derivatives like 10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide have been used to develop novel epoxy nanocomposites. These materials have been studied for their mechanical, thermal, and flame-retardant properties, making them suitable for high-performance applications (Meenakshi et al., 2011).
Eigenschaften
InChI |
InChI=1S/C12H8Si2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLLWMTREKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[Si]=C3C=CC=CC3=[Si]2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822940 | |
| Record name | 5,10-Dihydrosilanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-Dihydrosilanthrene | |
CAS RN |
7531-42-2 | |
| Record name | 5,10-Dihydrosilanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)
